(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group attached to a cyclohexane ring with two hydroxyl groups. The stereochemistry of this compound is defined by the (1R,2R,5R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the substitution reactions may involve reagents such as aniline and appropriate catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the anilino moiety .
Scientific Research Applications
(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of (1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,5R)-(-)-2,3-Pinanediol: Another chiral diol with a similar cyclohexane structure but different substituents.
(1R,2R,5R)-(+)-2-Hydroxy-3-pinanone: A related compound with a hydroxyl group and a ketone functional group
Uniqueness
(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol is unique due to its specific stereochemistry and the presence of both anilino and hydroxyl groups.
Properties
CAS No. |
849946-85-6 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol |
InChI |
InChI=1S/C14H21NO2/c1-14(2)9-12(17)11(16)8-13(14)15-10-6-4-3-5-7-10/h3-7,11-13,15-17H,8-9H2,1-2H3/t11-,12-,13-/m1/s1 |
InChI Key |
NAPFWQKAHJRELX-JHJVBQTASA-N |
Isomeric SMILES |
CC1(C[C@H]([C@@H](C[C@H]1NC2=CC=CC=C2)O)O)C |
Canonical SMILES |
CC1(CC(C(CC1NC2=CC=CC=C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.